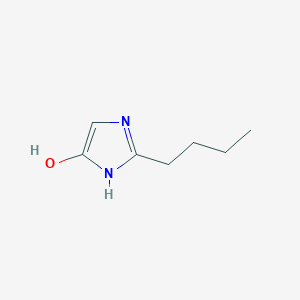

2-Butyl-5-hydroxy-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-1H-imidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVQLMNLMKWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466036 | |

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026802-97-0 | |

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activity Investigations of 2 Butyl 5 Hydroxy 1h Imidazole Derivatives

Exploration of Bioactive Potential of Imidazole (B134444) Scaffolds

The therapeutic potential of the imidazole scaffold is vast, owing to its unique chemical properties. The two nitrogen atoms within the ring allow for hydrogen bonding and coordination with various biological targets like enzymes and receptors. nih.govmdpi.com This structural feature is key to the diverse pharmacological effects observed in its derivatives. Researchers have successfully modified the imidazole nucleus to create compounds with enhanced biological outputs, targeting a range of diseases. biomedpharmajournal.org

Imidazole derivatives have been extensively investigated for their ability to combat microbial infections. nano-ntp.com Their mechanism of action against bacteria can involve the disruption of cell membrane integrity, interference with DNA replication, or inhibition of cell wall synthesis. mdpi.com Against fungi, a primary mechanism is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com

Research into specific derivatives has yielded promising results. A study on novel imidazole derivatives, designated HL1 and HL2, demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The minimum inhibitory concentrations (MIC) required to prevent bacterial growth were determined for several clinically relevant strains. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Various Bacterial Strains (μg/mL)

| Bacterial Strain | Compound HL1 | Compound HL2 |

|---|---|---|

| Staphylococcus aureus | 625 | 625 |

| MRSA | 1250 | 625 |

| Escherichia coli | >5000 | 2500 |

| Pseudomonas aeruginosa | >5000 | 2500 |

| Acinetobacter baumannii | >5000 | 2500 |

Furthermore, studies focusing specifically on 2-butyl-imidazole analogues have shown their potential. A series of chalcone (B49325) and thiosemicarbazone derivatives incorporating a 2-n-Butyl-4-chloro-5-formyl imidazole (BCFI) nucleus were synthesized and evaluated for antimicrobial activity. icm.edu.pl Several of the synthesized chalcone derivatives (7d, 7g, & 7h) were found to be potentially active against both bacterial strains and fungi. icm.edu.pl

The imidazole scaffold is a key component in a number of anticancer drugs and is a subject of ongoing research for novel cancer therapies. mdpi.comelsevierpure.com Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like kinases and microtubules. mdpi.comnih.gov

A significant study focused on a series of new 2-butyl-1H-benzo mdpi.comnih.govimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which were screened for their antiproliferative activity against the MCF-7 human breast cancer cell line. Several of these compounds demonstrated notable activity, highlighting the potential of the 2-butyl-imidazole structure in developing new anticancer agents.

Table 2: In Vitro Anticancer Activity of 2-Butyl-imidazole Derivatives Against MCF-7 Cell Line

| Compound | IC₅₀ (µM) |

|---|---|

| 3a | 27.98 |

| 3b | 26.59 |

| 3c | Moderate Activity |

| 3d | 35.42 |

| 3e | Moderate Activity |

| 4b | 36.95 |

| 4c | Moderate Activity |

Other research has also supported the anticancer potential of butyl-imidazole derivatives. For instance, an imidazolone (B8795221) derivative featuring a butyl substitution displayed anticancer activity against HeLa (cervical cancer) and MCF-7 cells. In another study, 1‐butyl‐2‐(1‐methyl‐1H‐pyrrol‐2‐yl)‐4,5‐diphenyl‐1H‐imidazole showed a significant ability to reduce the viability of AGS gastric adenocarcinoma cells.

Imidazole derivatives are being actively explored for their potential to manage pain and inflammation. nbinno.comresearchgate.net The structural adaptability of the imidazole ring allows for the synthesis of a wide array of compounds that can interact with biological targets related to the inflammatory cascade. nbinno.com

The mechanisms behind these effects often involve the modulation of key enzymes and signaling pathways. For example, some imidazole derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. nih.gov Other proposed mechanisms include the inhibition of neutrophil degranulation and the reduction of reactive oxygen species (ROS) generation. nih.gov A study of novel imidazole analogues found that specific compounds exhibited significant anti-inflammatory and analgesic activities, with potencies comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. researchgate.net For example, compound 2g, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, showed significant analgesic activity, while compounds 2a and 2b demonstrated potent anti-inflammatory effects in preclinical models. researchgate.net

The broad biological activity of the imidazole scaffold extends to antiviral applications. researchgate.net Researchers have developed imidazole-containing compounds that are active against a range of viruses, including both RNA and DNA viruses. nih.gov

Specific derivatives have shown promise against significant viral pathogens. For instance, certain imidazole-based compounds were found to be active against the influenza A virus by targeting the M2 proton channel, with EC₅₀ values as low as 0.3 and 0.4 μM. nih.gov In the fight against Hepatitis C Virus (HCV), imidazole-coumarin conjugates have been developed, with some showing potent anti-HCV activity (EC₅₀ values ranging from 5.1 to 8.4 μM). nih.gov Additionally, 2-phenylbenzimidazole (B57529) analogues have demonstrated a broad spectrum of activity, with promising inhibitory effects against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, with EC₅₀ values between 0.8 and 1.5 μM. nih.gov

Structure-Activity Relationship (SAR) Studies in 2-Butylimidazole (B45925) Analogue Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. mdpi.com By making systematic modifications to a lead compound, researchers can identify the chemical moieties responsible for its pharmacological effects and optimize them to enhance potency and selectivity. mdpi.com

In the development of 2-butyl-imidazole analogues, SAR studies have provided crucial guidance. For the 2-butyl-1H-benzo mdpi.comnih.govimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives with anticancer activity, it was found that N-substituted compounds were associated with better antiproliferative effects. This suggests that modifications at the nitrogen atoms of the imidazole core are key to modulating activity against cancer cells.

SAR studies on other imidazole series have revealed further important principles. For instance, the size of substituent groups can be critical; in one series of kinase inhibitors, smaller alkyl groups (like n-propyl) led to better inhibitory activity compared to bulkier groups (like n-hexyl or t-butyl). The electronic properties of substituents also play a significant role. For antimicrobial imidazoles, the presence of electron-withdrawing groups on attached phenyl rings often results in more potent compounds compared to those with electron-releasing groups.

Molecular Mechanisms of Action of Imidazole-Based Therapeutic Candidates

The diverse therapeutic effects of imidazole derivatives are rooted in their ability to interact with a variety of molecular targets.

Anticancer Mechanisms: Imidazole-based compounds can trigger cancer cell death through multiple pathways. A primary mechanism is the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress. nih.gov They can also cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov At the molecular level, these compounds can act as inhibitors of crucial enzymes like topoisomerase, which is involved in DNA replication, and various protein kinases (such as tyrosine kinases) that are overactive in many cancers. nih.govmdpi.comnih.gov Some derivatives also function as microtubule-destabilizing agents, disrupting the cellular skeleton and halting cell division. nih.gov

Antimicrobial Mechanisms: The antibacterial action of imidazoles can involve several targets. These include disrupting the bacterial cell membrane, leading to leakage of cellular contents, or inhibiting DNA replication and protein synthesis. mdpi.comnih.gov Their antifungal activity is well-characterized and often involves the inhibition of ergosterol biosynthesis, which compromises the integrity of the fungal cell membrane. nano-ntp.com

Anti-inflammatory Mechanisms: The anti-inflammatory action of imidazole derivatives is frequently linked to the inhibition of the COX-2 enzyme, which reduces the synthesis of inflammatory mediators. nih.gov They can also modulate the activity of immune cells, for example, by inhibiting the degranulation of neutrophils, a process that releases inflammatory substances. nih.gov

Antiviral Mechanisms: Imidazole-based antivirals can target various stages of the viral life cycle. For example, some compounds inhibit the influenza A M2 ion channel, preventing the virus from uncoating and releasing its genetic material into the host cell. nih.gov Others, particularly benzimidazole (B57391) derivatives, can act as allosteric inhibitors of viral polymerases, such as the HCV RNA-dependent RNA polymerase, blocking viral replication. nih.gov

Applications and Impact in Pharmaceutical Sciences and Drug Discovery

The Strategic Importance of 2-Butyl-5-hydroxy-1H-imidazole as a Key Synthetic Intermediate

The utility of 2-Butyl-5-hydroxy-1H-imidazole as a synthetic intermediate is well-documented, particularly in the creation of APIs. Its bifunctional nature, possessing both a reactive imidazole (B134444) ring and a modifiable hydroxyl group, allows for its incorporation into a variety of molecular frameworks.

The most prominent application of 2-Butyl-5-hydroxy-1H-imidazole derivatives is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs primarily used to treat hypertension. The compound serves as a key precursor for the construction of the imidazole ring system central to the structure of several ARBs, most notably Losartan.

In the synthesis of Losartan, 2-Butyl-5-hydroxy-1H-imidazole exists in equilibrium with its tautomeric form, 2-butyl-1H-imidazol-5(4H)-one. This tautomer is a direct precursor to 2-butyl-4-chloro-5-formylimidazole (B193128), a critical intermediate in the manufacturing of Losartan. A patented method outlines the preparation of 2-butyl-4-chloro-5-formylimidazole through a process that involves the condensation of pentamidine (B1679287) hydrochloride and glyoxal, followed by dehydration to yield 2-butyl-1H-imidazol-5(4H)-one. This intermediate is then reacted with phosphorus oxychloride and N,N-dimethylformamide to produce the desired 2-butyl-4-chloro-5-formylimidazole google.com.

Key Intermediates in Losartan Synthesis Derived from 2-Butyl-5-hydroxy-1H-imidazole

| Intermediate | Role in Losartan Synthesis |

| 2-Butyl-1H-imidazol-5(4H)-one | Tautomer of 2-Butyl-5-hydroxy-1H-imidazole and direct precursor. |

| 2-Butyl-4-chloro-5-formylimidazole | Key intermediate for the construction of the imidazole core of Losartan. |

The utility of the 2-butyl-imidazole scaffold extends beyond ARBs, serving as a starting point for the synthesis of a variety of novel drug candidates with diverse therapeutic potential. The inherent reactivity of the imidazole ring and the potential for modification at various positions make it an attractive core for combinatorial chemistry and the exploration of new chemical entities.

One notable area of research involves the development of novel anticancer agents. A series of new 2-butyl-1H-benzo[d]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives have been synthesized from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde orientjchem.org. These compounds have demonstrated promising antitumor activity against breast cancer cell lines, highlighting the potential of the 2-butyl-imidazole moiety in oncology drug discovery orientjchem.org.

Furthermore, the 2-butyl-imidazole framework has been incorporated into other heterocyclic systems to explore a wider range of biological activities. For instance, novel chromone (B188151) derivatives containing a 2-butyl-4-chloro-1H-imidazol-5-yl moiety have been synthesized researchgate.net. The synthesis involves the condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with substituted o-hydroxy acetophenones to form chalcones, which are then cyclized to the corresponding chromones researchgate.net. Additionally, chalcone (B49325) and pyrazole (B372694) analogues embedded with a 2-butyl-4-chloro-1-methylimidazole structure have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors nih.gov.

A Scaffold for the Design and Synthesis of Advanced Imidazole-Containing Therapeutic Agents

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs. The 2-butyl-5-hydroxy-1H-imidazole structure, with its specific substitution pattern, offers unique opportunities for the rational design of advanced therapeutic agents. The butyl group at the 2-position and the hydroxyl (or a derivative) at the 5-position can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties.

The broad therapeutic potential of imidazole-containing compounds is extensive, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties, among others nih.gov. The design of novel therapeutic modalities often involves the strategic combination of the imidazole core with other pharmacophores to create hybrid molecules with enhanced efficacy and novel mechanisms of action. The synthesis of such advanced agents relies on the versatility of intermediates like 2-butyl-5-hydroxy-1H-imidazole, which provide a robust platform for chemical elaboration.

Advanced Characterization and Computational Studies in 2 Butyl 5 Hydroxy 1h Imidazole Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable tools in the study of 2-Butyl-5-hydroxy-1H-imidazole, offering a non-destructive means to probe its molecular structure and assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

In the ¹H-NMR spectrum, the protons of the butyl group are expected to appear in the upfield region. The terminal methyl (CH₃) protons would likely produce a triplet signal, while the three methylene (B1212753) (CH₂) groups would appear as multiplets. The proton attached to the imidazole (B134444) ring (C4-H) would be observed further downfield. The protons of the N-H and O-H groups are expected to show broad signals, and their chemical shifts can be highly dependent on the solvent and concentration. oregonstate.eduorientjchem.org

The ¹³C-NMR spectrum would complement the ¹H-NMR data. The four carbon atoms of the butyl chain would resonate in the upfield region. The carbon atoms of the imidazole ring (C2, C4, and C5) would appear at lower field strengths due to their association with electronegative nitrogen and oxygen atoms. The C2 carbon, being bonded to two nitrogen atoms, is expected to have the most downfield shift among the ring carbons. acs.orgresearchgate.netnih.gov Due to rapid tautomerism, which is common in unsymmetrically substituted imidazoles, some carbon signals from the imidazole ring might be difficult to register in solution-state NMR. nih.gov

Predicted ¹H-NMR Chemical Shifts for 2-Butyl-5-hydroxy-1H-imidazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet |

| CH₂ (butyl, position 3) | ~1.3-1.4 | Multiplet |

| CH₂ (butyl, position 2) | ~1.6-1.7 | Multiplet |

| CH₂ (butyl, position 1) | ~2.6-2.7 | Triplet |

| C4-H (imidazole) | ~6.5-7.5 | Singlet |

| N-H (imidazole) | Variable (broad) | Singlet |

| O-H (hydroxy) | Variable (broad) | Singlet |

Predicted ¹³C-NMR Chemical Shifts for 2-Butyl-5-hydroxy-1H-imidazole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (butyl) | ~14 |

| CH₂ (butyl, position 3) | ~22 |

| CH₂ (butyl, position 2) | ~30 |

| CH₂ (butyl, position 1) | ~28 |

| C4 (imidazole) | ~115-125 |

| C5 (imidazole) | ~130-140 |

| C2 (imidazole) | ~145-155 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the structure of 2-Butyl-5-hydroxy-1H-imidazole. It is also instrumental in identifying its potential metabolites by analyzing their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (140.18 g/mol ). nih.gov

The fragmentation of 2-Butyl-5-hydroxy-1H-imidazole would likely proceed through several pathways. A common fragmentation for alkyl-substituted aromatic compounds is the cleavage of the C-C bond next to the ring (alpha-cleavage), which in this case would result in the loss of a propyl radical (CH₂CH₂CH₃), leading to a significant fragment. The fragmentation pattern may also include clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the butyl chain. libretexts.org The imidazole ring itself can undergo cleavage, although the specific fragmentation pathways can be complex. researchgate.net

Predicted Mass Spectrometry Fragments for 2-Butyl-5-hydroxy-1H-imidazole

| m/z | Possible Fragment | Description |

|---|---|---|

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 97 | [M - C₃H₇]⁺ | Loss of a propyl group (alpha-cleavage) |

| 83 | [M - C₄H₉]⁺ | Loss of the butyl group |

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within 2-Butyl-5-hydroxy-1H-imidazole.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. The IR spectrum of 2-Butyl-5-hydroxy-1H-imidazole is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as N-H stretching of the imidazole ring. The C-H stretching vibrations of the butyl group would appear in the 2850-3000 cm⁻¹ region. pressbooks.publibretexts.org The C=N and C=C stretching vibrations of the imidazole ring are expected to produce bands in the 1500-1650 cm⁻¹ region. orientjchem.orgrsc.org

Predicted IR Absorption Bands for 2-Butyl-5-hydroxy-1H-imidazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (imidazole) | 3100-3500 (broad) | Stretching |

| C-H (sp³ - butyl) | 2850-2960 | Stretching |

| C=N (imidazole) | 1600-1650 | Stretching |

| C=C (imidazole) | 1500-1600 | Stretching |

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the imidazole ring. researchgate.netacs.org The presence of the hydroxyl group, an auxochrome, may cause a slight shift in the absorption maximum (λ_max). The expected UV-Vis spectrum would likely show a primary absorption band in the range of 200-280 nm. msu.edu

Predicted UV-Vis Absorption for 2-Butyl-5-hydroxy-1H-imidazole

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~200-280 |

X-ray Crystallography for Crystalline Structure Determination of Imidazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2-Butyl-5-hydroxy-1H-imidazole has not been reported, analysis of closely related 2-n-butyl-imidazole derivatives provides valuable insights into its expected solid-state structure. core.ac.ukresearchgate.net

Studies on compounds such as 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) and 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI) have shown that the imidazole ring is planar. core.ac.ukresearchgate.net The n-butyl group can adopt different conformations, from bent to extended, depending on the crystal packing and intermolecular interactions. core.ac.ukresearchgate.net In the solid state, imidazole derivatives are stabilized by a network of hydrogen bonds, typically involving the N-H group of the imidazole ring, as well as other hydrogen bond donors and acceptors present in the molecule. core.ac.ukresearchgate.netacs.org For 2-Butyl-5-hydroxy-1H-imidazole, it is expected that the O-H group would also participate in hydrogen bonding, leading to a stable three-dimensional crystal lattice.

Crystallographic Data for Related 2-n-Butyl-Imidazole Derivatives

| Parameter | 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) | 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Key Structural Features | Planar imidazole ring, bent n-butyl group | Planar imidazole ring, extended n-butyl group |

| Intermolecular Interactions | N-H···N hydrogen bonds | O-H···N hydrogen bonds |

Computational Chemistry Approaches in Understanding Imidazole Reactivity and Bioactivity

Computational chemistry offers powerful tools to investigate the properties of 2-Butyl-5-hydroxy-1H-imidazole at the molecular level, providing insights that complement experimental data. These methods can predict molecular structure, electronic properties, and reactivity, which are crucial for understanding its potential bioactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For imidazole derivatives, DFT calculations, often employing the B3LYP functional, have been successfully used to predict a range of molecular properties. nih.gov

By applying DFT to 2-Butyl-5-hydroxy-1H-imidazole, it is possible to optimize its molecular geometry and calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. nih.govscispace.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov DFT can also be used to simulate vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of absorption bands. nih.gov

Properties of 2-Butyl-5-hydroxy-1H-imidazole Accessible through DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energies and Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Aids in the interpretation of experimental IR spectra. |

| Global Reactivity Descriptors | Quantifies concepts like electronegativity, hardness, and softness. |

Molecular Docking Simulations for Ligand-Target Interactions

Information not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Information not available.

Derivatization Strategies and Analogue Design Based on 2 Butyl 5 Hydroxy 1h Imidazole Core

Synthesis of Novel Chromone-Imidazole Hybrid Structures

Molecular hybridization is a prominent strategy in drug design, combining two or more pharmacophoric units to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. researchgate.net The fusion of chromone (B188151) and imidazole (B134444) moieties has yielded hybrid compounds with significant biological potential. nih.gov

A common synthetic approach involves a one-pot condensation reaction. For instance, a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles were synthesized by reacting substituted 3-formylchromones, benzil, and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid. nih.gov This method provides a direct route to the hybrid scaffold. Further modification, such as N-allylation using allyl bromide, can be performed to explore structure-activity relationships. nih.gov

Research into these hybrids has revealed potent inhibitory activities against various enzymes. A study on new hybrid styrylchromone molecules incorporating imidazole and chromone nuclei demonstrated significant inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The biological activity was notably enhanced after a Diels-Alder cycloaddition reaction was performed on the initial hybrid structures. nih.gov For example, derivative 4c from this series showed promising inhibitory activity against both AChE and α-glucosidase, with efficacy comparable to or exceeding standard inhibitors. nih.gov

Table 1: Inhibitory Activity of Selected Chromone-Imidazole Hybrids nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4a | Butyrylcholinesterase (BChE) | 0.01001 |

| 4c | Acetylcholinesterase (AChE) | 3.93 |

| 4c | α-glucosidase | 9.61 |

| 4c | Butyrylcholinesterase (BChE) | 9.41 |

IC₅₀ represents the concentration required for 50% inhibition.

Development of Thiazolidinone and Schiff Base Derivatives Containing Imidazole Moiety

The synthesis of Schiff bases and their subsequent conversion to thiazolidinone derivatives represents another fruitful avenue for modifying the imidazole core. Thiazolidinones are a well-regarded class of heterocyclic compounds known for a wide array of biological activities. derpharmachemica.comnih.gov

The synthetic process typically begins with an imidazole precursor containing a primary amino group, such as 5-amino-1H-imidazole-4-carboxamide. derpharmachemica.comresearchgate.net This starting material is reacted with various aromatic aldehydes to form the corresponding Schiff base derivatives (imines). researchgate.net These intermediates are then converted into thiazolidinones through a cyclocondensation reaction with mercaptoacetic acid (thioglycolic acid). derpharmachemica.comresearchgate.netcellmolbiol.org

Pharmacological evaluations of these derivatives have often demonstrated significant antimicrobial properties. researchgate.netcellmolbiol.org Studies have shown that the thiazolidinone derivatives of an imidazole core generally exhibit higher activity against pathogenic microorganisms compared to their Schiff base precursors. derpharmachemica.comresearchgate.net This suggests that the thiazolidinone ring is a critical pharmacophore for the observed biological effects. The antibacterial and antifungal activity is often tested against a panel of microorganisms, including species like Escherichia coli, Staphylococcus, and Candida. cellmolbiol.orguobaghdad.edu.iq

Table 2: Synthesis Scheme for Imidazole-based Thiazolidinones

| Step | Reactants | Product |

|---|---|---|

| 1 | 5-amino-1H-imidazole-4-carboxamide + Aromatic Aldehyde | Imidazole Schiff Base |

Exploration of Poly-substituted Imidazole Analogues for Enhanced Bioactivity

The introduction of multiple substituents onto the imidazole ring is a classical strategy to modulate its physicochemical properties and biological activity. biotechjournal.in The synthesis of poly-substituted imidazoles can be achieved through various methods, including one-pot, multi-component reactions, which are efficient and align with the principles of green chemistry. biotechjournal.inresearchgate.net

A common synthetic route is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an ammonium salt like ammonium acetate). biotechjournal.inresearchgate.net This approach allows for the creation of 2,4,5-trisubstituted imidazoles. By including a primary amine in the reaction mixture, 1,2,4,5-tetrasubstituted imidazoles can be prepared. researchgate.net The use of catalysts such as p-toluenesulfonic acid under microwave irradiation can significantly accelerate these reactions. researchgate.net

The bioactivity of these analogues is highly dependent on the nature and position of the substituents. Research has shown that poly-substituted imidazoles can exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and insecticidal properties. biotechjournal.inresearchgate.net For example, a study on a series of newly synthesized poly-substituted imidazoles found that compound 5g in the series demonstrated the most potent insecticidal bioactivity, with a lethal concentration (LC50) value of 1.15 mg/L. researchgate.net The antibacterial screening of the same series revealed that all synthesized molecules possessed some level of antibacterial action. researchgate.net

Table 3: Bioactivity of a Selected Poly-substituted Imidazole Analogue researchgate.net

| Compound | Activity | Measurement | Value |

|---|

| 5g | Insecticidal | LC₅₀ | 1.15 mg/L |

Future Perspectives and Emerging Research Avenues for 2 Butyl 5 Hydroxy 1h Imidazole and Its Derivatives

Advancements in Targeted Therapeutic Development

The development of targeted therapies, which act on specific molecular targets associated with a particular disease, is a major focus in modern drug discovery. Imidazole (B134444) derivatives have shown potential in a variety of therapeutic areas, and future research on 2-Butyl-5-hydroxy-1H-imidazole will likely concentrate on elucidating its specific molecular targets and mechanisms of action to develop more precise and effective treatments.

Research into related imidazole structures has revealed significant potential for targeted therapeutic applications. For instance, a series of novel 2-butyl-1H-benzo organic-chemistry.orgresearchgate.netimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which share the 2-butyl-imidazole core, have been synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. orientjchem.org Certain N-substituted compounds within this series demonstrated significant anti-proliferative activity, suggesting that modifications to the core structure can yield potent and selective anticancer agents. orientjchem.org

Furthermore, other studies on bisbenzimidazole derivatives have identified human topoisomerase I as a probable molecular target. nih.gov These compounds act as DNA minor groove-binding ligands, a mechanism that is crucial for their anticancer effects. nih.gov By extension, it is plausible that 2-Butyl-5-hydroxy-1H-imidazole derivatives could be designed to target similar enzymes or cellular pathways. Future research will likely involve screening this compound and its analogues against a panel of kinases, proteases, and other enzymes implicated in disease pathogenesis to identify novel therapeutic targets.

The table below summarizes the targeted therapeutic potential of related imidazole compounds, highlighting the promise for 2-Butyl-5-hydroxy-1H-imidazole derivatives.

| Derivative Class | Molecular Target/Mechanism | Therapeutic Area |

| 2-butyl-1H-benzo organic-chemistry.orgresearchgate.netimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitriles | Anti-proliferative | Cancer |

| Bisbenzimidazoles | Human Topoisomerase I; DNA minor groove binding | Cancer |

Innovative Synthetic Methodologies

The exploration of the therapeutic potential of 2-Butyl-5-hydroxy-1H-imidazole and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methods. Modern organic synthesis is continuously evolving, with a focus on green chemistry, atom economy, and the rapid generation of molecular diversity. researchgate.net These innovative methodologies will be instrumental in creating libraries of 2-Butyl-5-hydroxy-1H-imidazole analogues for biological screening.

Recent advances in imidazole synthesis offer a range of powerful tools for medicinal chemists. rsc.orgrsc.org These include:

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants to form a complex product in a single step, offering high efficiency and atom economy. organic-chemistry.orgresearchgate.net

Catalyst-Based Protocols: The use of transition metals, such as rhodium and copper, or organocatalysts to facilitate the regiocontrolled synthesis of substituted imidazoles. organic-chemistry.orgrsc.org

Denitrogenative Transformations: Novel approaches that utilize easily accessible 1,2,3-triazoles to generate functionalized imidazoles through acid-mediated reactions. mdpi.com

A pertinent example is the synthesis of novel chromone (B188151) derivatives starting from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, a closely related precursor. researchgate.net This process involves a Claisen-Schmidt condensation to form chalcones, followed by an oxidative cyclization to yield the final chromone products. researchgate.net Such methodologies can be adapted to produce a wide array of derivatives from the 2-butyl-imidazole scaffold.

The following table outlines some of the innovative synthetic strategies applicable to the synthesis of 2-Butyl-5-hydroxy-1H-imidazole derivatives.

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | High efficiency, atom economy, reduced waste. |

| Metal-Catalyzed Reactions | Use of transition metals (e.g., Ru, Zn, I2) to catalyze bond formation. | High regioselectivity, tolerance of various functional groups. rsc.org |

| Acid-Catalyzed [3+2] Addition | Reaction of activated alkynes with amidoximes to form the imidazole ring. rsc.org | Access to NH-imidazoles with specific substitution patterns. |

| Denitrogenative Transformation of Triazoles | Acid-mediated conversion of 5-amino-1,2,3-triazoles into 2-substituted imidazoles. mdpi.com | Utilizes readily available starting materials. |

Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.orgnih.gov These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the identification of promising drug candidates. nih.govijirt.org For a scaffold like 2-Butyl-5-hydroxy-1H-imidazole, AI and ML can play a pivotal role in navigating the vast chemical space of its potential derivatives.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can build models that correlate the structural features of imidazole derivatives with their biological activities. nih.govmdpi.com These models can then be used to predict the potency of newly designed compounds.

Molecular Docking Simulations: Computational programs can predict the binding affinity and orientation of a ligand (e.g., a 2-Butyl-5-hydroxy-1H-imidazole derivative) within the active site of a target protein. researchgate.netmdpi.comnih.gov This helps in understanding the mechanism of action and in designing more potent inhibitors.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies: AI models can forecast the drug-like properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with favorable pharmacokinetic and safety profiles. mdpi.comnih.gov

Recent studies have already demonstrated the utility of these in silico approaches for other imidazole-based compounds. For example, molecular docking and predictive ADME studies have been performed on newly designed imidazole analogs to assess their potential as antimicrobial and antiviral agents. mdpi.com Similarly, AI and deep learning algorithms are being used for various stages of drug discovery, from target identification to hit-to-lead optimization. nih.gov By applying these computational methods to the 2-Butyl-5-hydroxy-1H-imidazole scaffold, researchers can more rapidly design and optimize derivatives with desired therapeutic properties.

The table below highlights the impact of AI and ML on the imidazole drug discovery pipeline.

| AI/ML Application | Role in Drug Discovery | Potential Impact on 2-Butyl-5-hydroxy-1H-imidazole Research |

| QSAR | Predicts biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives to identify potent candidates. |

| Molecular Docking | Simulates ligand-protein binding interactions. nih.gov | Elucidate potential molecular targets and guide the design of more effective binders. |

| Predictive ADMET | Forecasts pharmacokinetic and toxicity profiles. nih.gov | Prioritize synthesis of compounds with better drug-like properties, reducing late-stage failures. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Design entirely new derivatives of 2-Butyl-5-hydroxy-1H-imidazole with optimized activity and safety. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butyl-5-hydroxy-1H-imidazole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous imidazole derivatives are synthesized via condensation of substituted indoles with benzimidazole precursors under acidic conditions (e.g., p-TSA in DMF at 100°C) . Key intermediates are characterized using -NMR, -NMR, IR, and HRMS to confirm regioselectivity and purity. For hydroxylated derivatives, protection/deprotection strategies (e.g., using benzyl groups) may be required to avoid side reactions during synthesis .

Q. How can researchers resolve contradictions in spectroscopic data for imidazole derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For 2-Butyl-5-hydroxy-1H-imidazole, tautomeric equilibria between hydroxyl and keto forms can be analyzed using variable-temperature NMR or computational methods (e.g., DFT with B3LYP/6-31G*). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of 2-Butyl-5-hydroxy-1H-imidazole?

- Methodological Answer : The hydroxyl group facilitates hydrogen bonding, critical for crystal lattice stability. Graph-set analysis (as per Etter’s formalism) can classify interactions (e.g., motifs for dimeric pairs). Single-crystal X-ray diffraction (SXRD) with SHELXL refinement identifies bond distances and angles, while Hirshfeld surfaces quantify intermolecular contacts . For example, the hydroxyl group may form O–H⋯N bonds with adjacent imidazole rings, influencing solubility and stability .

Q. What computational strategies predict the reactivity of 2-Butyl-5-hydroxy-1H-imidazole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and compute Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects are modeled using PCM. For hydroxylated imidazoles, the C4 position is often reactive due to electron-withdrawing effects from the hydroxyl group. Transition-state modeling (e.g., with Gaussian) predicts activation barriers for substitution pathways .

Q. How can researchers address challenges in refining high-resolution X-ray data for imidazole derivatives?

- Methodological Answer : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding. For 2-Butyl-5-hydroxy-1H-imidazole, anisotropic displacement parameters (ADPs) for the hydroxyl group must be carefully modeled. Twinning or pseudo-symmetry in crystals can be resolved using the TWIN/BASF commands in SHELX. Validation tools like PLATON ensure geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.